9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester
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Overview
Description
9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester is a complex organic compound with a molecular formula of C24H47NO4 and a molecular weight of 413.64 g/mol . This compound is known for its unique structure, which includes a long hydrocarbon chain and multiple functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester typically involves the esterification of 9-Octadecenoic acid (oleic acid) with [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) alcohol. The reaction is usually carried out under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieve optimal results. Additionally, purification steps like distillation and recrystallization are employed to isolate the desired ester product .
Chemical Reactions Analysis
Types of Reactions
9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism by which 9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester exerts its effects involves interactions with cellular membranes and proteins. The ester group can undergo hydrolysis to release active components that interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Octadecenoic acid (Z)-, methyl ester: Similar in structure but with a methyl ester group instead of the complex [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester group.
9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains additional double bonds and hydroxyl groups, leading to different chemical properties.
Uniqueness
The uniqueness of 9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester lies in its complex structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
68310-10-1 |
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Molecular Formula |
C50H96N2O6 |
Molecular Weight |
821.3 g/mol |
IUPAC Name |
1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-octadec-9-enoyloxypropyl)amino]propan-2-yl octadec-9-enoate |
InChI |
InChI=1S/C50H96N2O6/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-49(55)57-47(5)43-52(40-39-51(41-45(3)53)42-46(4)54)44-48(6)58-50(56)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h21-24,45-48,53-54H,7-20,25-44H2,1-6H3 |
InChI Key |
ZETNFZUQZMBACZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)CN(CCN(CC(C)O)CC(C)O)CC(C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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